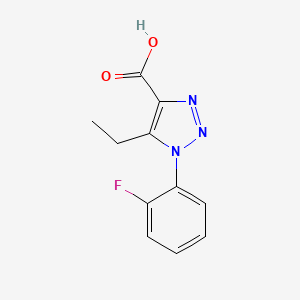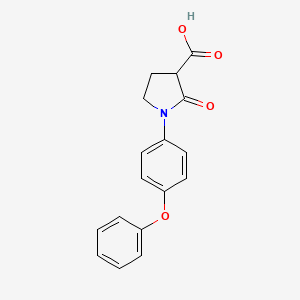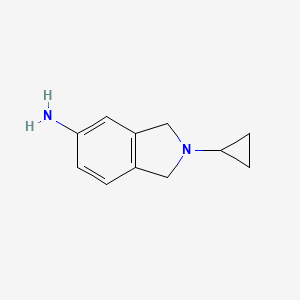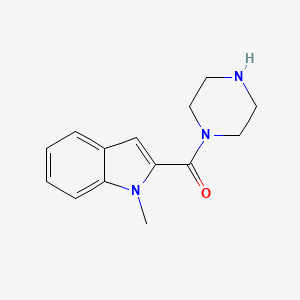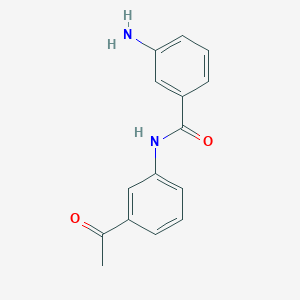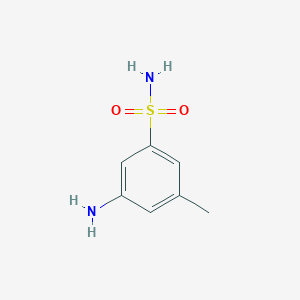![molecular formula C11H15FN2 B3073289 [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine CAS No. 1017428-57-7](/img/structure/B3073289.png)
[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine
Overview
Description
[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine: is a chemical compound that features a fluorophenyl group attached to a pyrrolidinylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine typically involves the reaction of 3-fluorobenzylamine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. Additionally, the use of microwave-assisted synthesis can enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine serves as a building block for the synthesis of more complex molecules
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its fluorinated phenyl group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to known bioactive amines.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, influencing pathways involved in mood regulation, cognition, and other neurological functions.
Comparison with Similar Compounds
3-Fluorobenzylamine: Shares the fluorophenyl group but lacks the pyrrolidinyl moiety.
Pyrrolidine: Contains the pyrrolidinyl structure but lacks the fluorophenyl group.
Fluorophenylpyrrolidine: Similar structure but may differ in the position of the fluorine atom.
Uniqueness: [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine is unique due to the combination of the fluorophenyl and pyrrolidinyl groups. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-(3-fluorophenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVVTRXMBZDJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


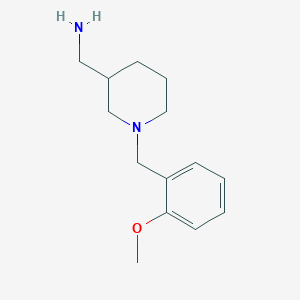
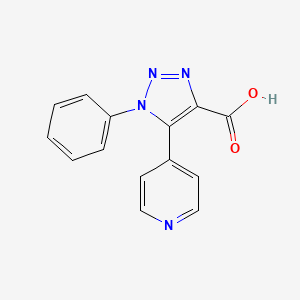
![{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073230.png)
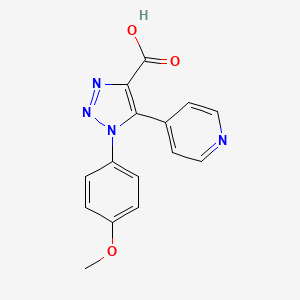
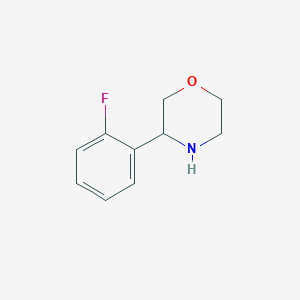
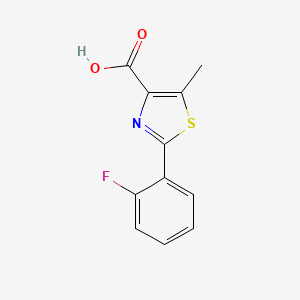
![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)
